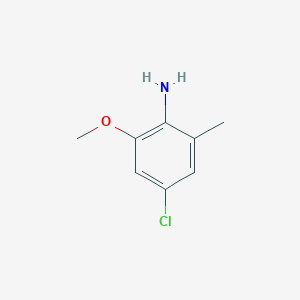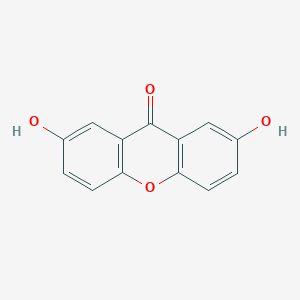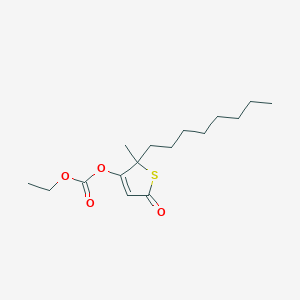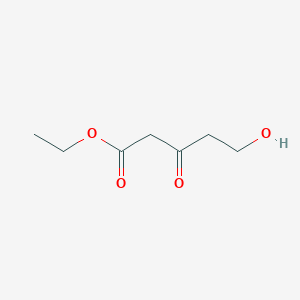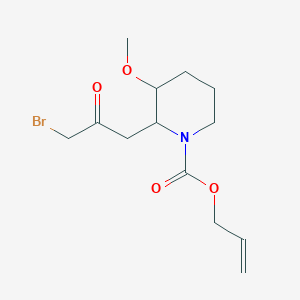
prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
Overview
Description
Prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a brominated oxopropyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The brominated oxopropyl group is then introduced through a bromination reaction, followed by the addition of the methoxy group. The final step involves the esterification of the carboxylate group with prop-2-enyl alcohol. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated oxopropyl group may play a key role in binding to these targets, while the methoxy group can influence the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl 2-(3-chloro-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
- Prop-2-enyl 2-(3-iodo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
- Prop-2-enyl 2-(3-fluoro-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
Uniqueness
Prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate is unique due to the presence of the brominated oxopropyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO4/c1-3-7-19-13(17)15-6-4-5-12(18-2)11(15)8-10(16)9-14/h3,11-12H,1,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWQYKHJYLJONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1CC(=O)CBr)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


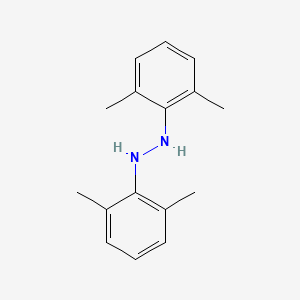
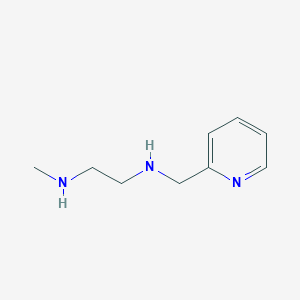
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)
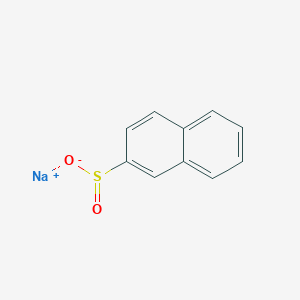
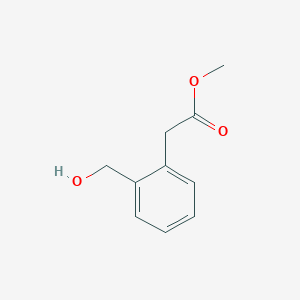
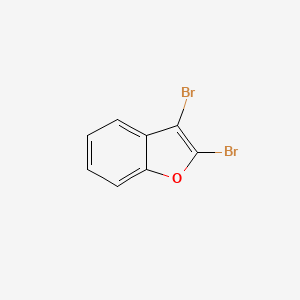
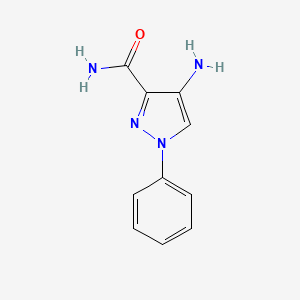
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B3192668.png)
